An In-Depth Technical Guide to 6-Chloroflavone: Synthesis, Properties, and Biological Activities
An In-Depth Technical Guide to 6-Chloroflavone: Synthesis, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
6-Chloroflavone, a synthetic derivative of the flavonoid family, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of 6-chloroflavone, detailing its chemical identity, physicochemical properties, and key biological activities. We present detailed protocols for its synthesis via the Baker-Venkataraman rearrangement, purification by recrystallization, and analysis by High-Performance Liquid Chromatography (HPLC). Furthermore, this guide delves into the molecular mechanisms underlying its anticancer and anti-inflammatory effects, with a focus on its influence on critical signaling pathways such as apoptosis and NF-κB. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel flavonoid-based therapeutic agents.
Introduction to 6-Chloroflavone
Flavonoids are a diverse group of naturally occurring polyphenolic compounds ubiquitously found in plants. They are recognized for a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties[1][2]. 6-Chloroflavone is a synthetic, chlorinated analog of the basic flavone structure, which has been a subject of investigation for its enhanced biological potential. The introduction of a chlorine atom at the 6-position of the flavone backbone can significantly modulate its physicochemical and pharmacological properties, making it a compound of interest for drug discovery and development[3][4][5].
This guide provides an in-depth exploration of 6-chloroflavone, from its fundamental chemical characteristics to its complex interactions with cellular signaling pathways.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of 6-chloroflavone is paramount for its application in research and development.
Table 1: Core Chemical Identity of 6-Chloroflavone
| Identifier | Value | Source |
| CAS Number | 10420-73-2 | [3] |
| IUPAC Name | 6-chloro-2-phenylchromen-4-one | [3] |
| Molecular Formula | C₁₅H₉ClO₂ | [3][6] |
| Molecular Weight | 256.68 g/mol | [3][6] |
| Appearance | Off-white to light yellow crystalline solid |
Table 2: Physicochemical Properties of 6-Chloroflavone
| Property | Value | Source |
| Melting Point | 181-187 °C | |
| Boiling Point | 408.8 ± 45.0 °C (Predicted) | |
| Solubility | Sparingly soluble in water. Soluble in hot ethanol and other organic solvents such as methanol, DMSO, and acetone. | |
| Storage | Store at 0-8°C |
Synthesis and Purification
The synthesis of 6-chloroflavone is most commonly achieved through the Baker-Venkataraman rearrangement, a reliable method for the formation of the flavone core structure.
Synthetic Pathway: Baker-Venkataraman Rearrangement
The synthesis begins with the acylation of a substituted 2'-hydroxyacetophenone, followed by a base-catalyzed rearrangement to a 1,3-diketone intermediate, which is then cyclized under acidic conditions to yield the final flavone product.
Caption: Synthetic route to 6-Chloroflavone via Baker-Venkataraman rearrangement.
Experimental Protocol: Synthesis of 6-Chloroflavone
This protocol outlines a detailed, step-by-step procedure for the laboratory synthesis of 6-chloroflavone.
Materials:
-
5'-Chloro-2'-hydroxyacetophenone
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
Potassium hydroxide (KOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Glacial acetic acid
-
Methanol (ice-cold)
-
Ethanol (for recrystallization)
-
Hydrochloric acid (HCl, 1M)
-
Standard laboratory glassware and equipment
Step 1: Synthesis of 2-Benzoyloxy-5-chloroacetophenone
-
In a round-bottom flask, dissolve 5'-chloro-2'-hydroxyacetophenone (1 equivalent) in anhydrous pyridine.
-
To this solution, slowly add benzoyl chloride (1.1 equivalents) while stirring. An exothermic reaction will occur.
-
After the initial reaction subsides, continue stirring the mixture at room temperature for 18-20 minutes.
-
Pour the reaction mixture into a beaker containing crushed ice and 1M HCl.
-
A solid precipitate of 2-benzoyloxy-5-chloroacetophenone will form. Collect the solid by vacuum filtration.
-
Wash the collected solid with ice-cold methanol and then with water to remove impurities.
Step 2: Baker-Venkataraman Rearrangement to form 1-(5'-chloro-2'-hydroxyphenyl)-3-phenylpropan-1,3-dione
-
Suspend the dried 2-benzoyloxy-5-chloroacetophenone (1 equivalent) in anhydrous pyridine.
-
Add powdered potassium hydroxide (2 equivalents) to the suspension.
-
Heat the mixture to 50°C with continuous stirring for approximately 15 minutes. The formation of a yellow precipitate indicates the formation of the potassium salt of the diketone.
-
Cool the reaction mixture and acidify with 10% glacial acetic acid. This will precipitate the 1,3-diketone product.
-
Collect the solid product by vacuum filtration and wash with water.
Step 3: Cyclization to 6-Chloroflavone
-
Dissolve the 1-(5'-chloro-2'-hydroxyphenyl)-3-phenylpropan-1,3-dione intermediate in glacial acetic acid.
-
Add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture in a water bath for approximately 1 hour with occasional stirring.
-
Pour the hot solution over crushed ice to precipitate the crude 6-chloroflavone.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
Purification by Recrystallization
The crude 6-chloroflavone can be purified by recrystallization to obtain a product of high purity.
Protocol: Recrystallization of 6-Chloroflavone
-
Dissolve the crude 6-chloroflavone in a minimum amount of hot ethanol.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Perform a hot gravity filtration to remove any insoluble impurities and charcoal.
-
Allow the filtrate to cool slowly to room temperature, which will induce the formation of crystals.
-
Further cooling in an ice bath can enhance the yield of the crystals.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.
-
Dry the crystals under vacuum to remove any residual solvent. The purity of the recrystallized product can be confirmed by measuring its melting point and by HPLC analysis.
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is employed for the comprehensive characterization of 6-chloroflavone.
Spectroscopic Analysis
Table 3: Spectroscopic Data for 6-Chloroflavone
| Technique | Key Observations |
| ¹H NMR (CDCl₃) | Aromatic protons are expected in the range of δ 7.0-8.5 ppm. The singlet for the H-3 proton of the flavone ring is a characteristic signal. |
| ¹³C NMR (CDCl₃) | Characteristic signals for the carbonyl carbon (C-4) around δ 178 ppm, and other aromatic and olefinic carbons throughout the spectrum. |
| FT-IR (KBr) | A strong absorption band for the C=O stretching of the γ-pyrone ring is expected around 1630-1650 cm⁻¹. Bands corresponding to C=C stretching of the aromatic rings and C-Cl stretching will also be present. |
| Mass Spectrometry (GC-MS) | The molecular ion peak [M]⁺ is expected at m/z 256, with an isotopic peak [M+2]⁺ at m/z 258, characteristic of a monochlorinated compound. Fragmentation patterns will involve cleavages of the chromone and phenyl rings.[3] |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the purity of 6-chloroflavone and for its quantification in various matrices.
Protocol: HPLC Analysis of 6-Chloroflavone
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used for flavonoid analysis. A typical gradient might start with a lower concentration of acetonitrile and ramp up to a higher concentration to elute the compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the λmax of 6-chloroflavone (typically in the range of 250-370 nm for flavones).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
This method allows for the separation of 6-chloroflavone from starting materials, intermediates, and byproducts, enabling accurate purity assessment.
Biological Activities and Mechanisms of Action
6-Chloroflavone has demonstrated promising biological activities, particularly in the realms of anticancer and anti-inflammatory research.
Anticancer Activity: Induction of Apoptosis
Flavonoids are well-documented for their ability to induce apoptosis in cancer cells through various signaling pathways[2][7]. 6-Chloroflavone is believed to exert its anticancer effects by modulating key proteins involved in the apoptotic cascade.
Caption: Proposed mechanism of 6-Chloroflavone-induced apoptosis via the mitochondrial pathway.
Studies on related chlorinated flavonoids suggest that 6-chloroflavone may induce apoptosis by:
-
Downregulation of Anti-apoptotic Proteins: It is hypothesized that 6-chloroflavone can decrease the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.
-
Upregulation of Pro-apoptotic Proteins: Conversely, it may increase the expression of pro-apoptotic proteins such as Bax, leading to a shift in the Bax/Bcl-2 ratio that favors apoptosis.
-
Mitochondrial Disruption: This altered balance of pro- and anti-apoptotic proteins can lead to the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm[8][9].
-
Caspase Activation: The released cytochrome c triggers the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death[8][9].
Anti-inflammatory Activity: Inhibition of the NF-κB Pathway
Chronic inflammation is a key driver of many diseases, including cancer. The transcription factor NF-κB is a master regulator of inflammation. Flavonoids have been shown to inhibit the NF-κB signaling pathway[9].
Caption: Postulated inhibitory effect of 6-Chloroflavone on the NF-κB signaling pathway.
6-Chloroflavone is proposed to exert its anti-inflammatory effects by:
-
Inhibition of IKK: It may inhibit the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκB.
-
Prevention of IκB Degradation: By inhibiting IKK, 6-chloroflavone prevents the phosphorylation and subsequent degradation of IκB.
-
Sequestration of NF-κB: As long as IκB is intact, it sequesters the NF-κB dimer (p65/p50) in the cytoplasm, preventing its translocation to the nucleus.
-
Suppression of Pro-inflammatory Gene Expression: By blocking the nuclear translocation of NF-κB, 6-chloroflavone ultimately suppresses the transcription of pro-inflammatory genes, such as those encoding for cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS).
Conclusion and Future Perspectives
6-Chloroflavone stands out as a promising synthetic flavonoid with significant potential for therapeutic development, particularly in the areas of oncology and inflammatory diseases. Its distinct chemical properties, conferred by the chlorine substitution, warrant further investigation into its pharmacokinetic and pharmacodynamic profiles. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate and inspire future research into this and other halogenated flavonoids. A deeper understanding of their specific molecular targets and interactions within complex cellular signaling networks will be crucial for translating the promising in vitro activities of these compounds into effective clinical applications.
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Figure 1. Structure and IUPAC numbering of 6-Chloroflavone.
